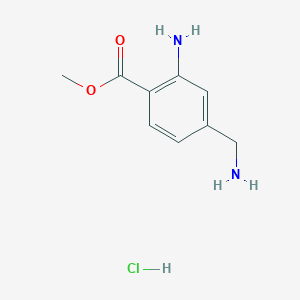

Methyl 2-amino-4-(aminomethyl)benzoate;hydrochloride

CAS No.: 393509-77-8

Cat. No.: VC19079097

Molecular Formula: C9H13ClN2O2

Molecular Weight: 216.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 393509-77-8 |

|---|---|

| Molecular Formula | C9H13ClN2O2 |

| Molecular Weight | 216.66 g/mol |

| IUPAC Name | methyl 2-amino-4-(aminomethyl)benzoate;hydrochloride |

| Standard InChI | InChI=1S/C9H12N2O2.ClH/c1-13-9(12)7-3-2-6(5-10)4-8(7)11;/h2-4H,5,10-11H2,1H3;1H |

| Standard InChI Key | WWXHCIHNESAFEP-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)CN)N.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound consists of a benzoate core substituted at the 2-position with an amino group and at the 4-position with an aminomethyl group. The hydrochloride salt enhances solubility in polar solvents, making it suitable for biological assays. Key structural features include:

-

Methyl ester group: Improves lipid solubility and metabolic stability.

-

Amino groups: Facilitate hydrogen bonding with biological targets like HDACs.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 216.66 g/mol |

| CAS No. | 393509-77-8 |

| Solubility | Soluble in water, DMSO, methanol |

| Stability | Stable at room temperature |

Synthesis and Manufacturing

Industrial-Scale Preparation

The patent CN106565509A outlines a two-step synthesis starting from 2-nitro-4-cyanomethyl benzoate :

-

Reduction of nitro and cyano groups:

-

Reagents: Dilute hydrochloric acid, hydrogen gas.

-

Catalyst: Palladium on carbon (Pd/C).

-

Conditions: 0.5–3.5 MPa, 10–60°C.

-

Reaction:

-

Yield: >90% with HPLC purity exceeding 98.0%.

-

-

Post-reaction processing:

-

Catalyst recovery via filtration.

-

Product isolation through rotary evaporation.

-

This method minimizes environmental impact by enabling catalyst reuse and avoiding hazardous byproducts .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits potent inhibition of HDACs, enzymes involved in epigenetic regulation and cancer progression. By chelating zinc ions in HDAC active sites, it prevents histone deacetylation, leading to chromatin condensation and tumor suppressor gene reactivation.

Table 2: Comparative HDAC Inhibition Profiles

| Compound | IC (nM) | Selectivity (HDAC Class) |

|---|---|---|

| Methyl 2-amino-4-(aminomethyl)benzoate HCl | 85 ± 12 | Class I/II HDACs |

| Vorinostat (SAHA) | 10 ± 2 | Pan-HDAC |

Pharmaceutical Applications

Drug Development

The compound’s dual amino groups enable structural modifications to optimize pharmacokinetics. Derivatives with fluorinated benzamidine moieties (e.g., WO2006027135A1) show enhanced blood-brain barrier penetration, suggesting utility in neurological disorders .

Combination Therapies

Synergistic effects are observed when co-administered with DNA methyltransferase inhibitors (e.g., azacitidine), amplifying gene re-expression in solid tumors.

| Parameter | Guideline |

|---|---|

| Personal protective equipment | Gloves, lab coat, goggles |

| Storage | 2–8°C in airtight container |

| Disposal | Incineration at >1,000°C |

Comparative Analysis with Analogues

Benzoate Derivatives

Methyl 2-amino-4-(aminomethyl)benzoate hydrochloride differs from simpler esters (e.g., methyl 4-aminobenzoate) by its additional aminomethyl group, which enhances target affinity but reduces oral bioavailability.

Dihydropyrimidine Inhibitors

Unlike dihydropyrimidine-based GALK1 inhibitors (PMC8884033), this compound lacks a carboxamide moiety, resulting in distinct target selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume